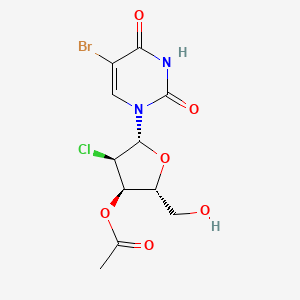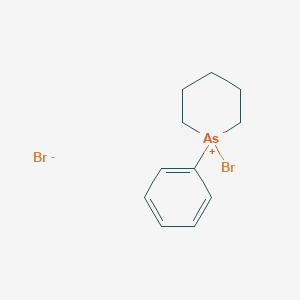
1-Bromo-1-phenylarsinan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-phenylarsinan-1-ium bromide is an organoarsenic compound with the molecular formula C6H5AsBr2 It is characterized by the presence of a bromine atom and a phenyl group attached to an arsenic atom
Preparation Methods
The synthesis of 1-Bromo-1-phenylarsinan-1-ium bromide typically involves the reaction of phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the arsenic atom. The general reaction can be represented as follows:
C6H5AsH2+Br2→C6H5AsBr2+H2
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-1-phenylarsinan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert the compound back to phenylarsine. Reducing agents such as sodium borohydride are typically used.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups. For example, treatment with chlorine gas can replace bromine with chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-phenylarsinan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-1-phenylarsinan-1-ium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-Bromo-1-phenylarsinan-1-ium bromide can be compared with other similar compounds, such as:
1-Bromo-1-phenylethane: This compound has a similar structure but lacks the arsenic atom, resulting in different chemical properties and reactivity.
Phenylarsine oxide: This compound contains an arsenic-oxygen bond instead of bromine, leading to distinct reactivity and applications.
1-Chloro-1-phenylarsinan-1-ium chloride: Similar to this compound but with chlorine atoms, affecting its chemical behavior and uses.
Properties
CAS No. |
62150-86-1 |
|---|---|
Molecular Formula |
C11H15AsBr2 |
Molecular Weight |
381.97 g/mol |
IUPAC Name |
1-bromo-1-phenylarsinan-1-ium;bromide |
InChI |
InChI=1S/C11H15AsBr.BrH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1 |
InChI Key |
SEHNFJICXAEFBR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[As+](CC1)(C2=CC=CC=C2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


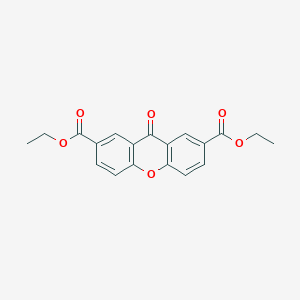
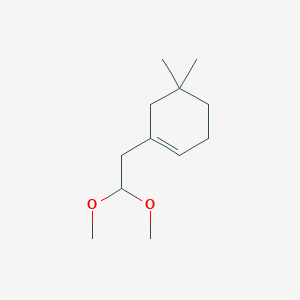

![4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran](/img/structure/B14545858.png)
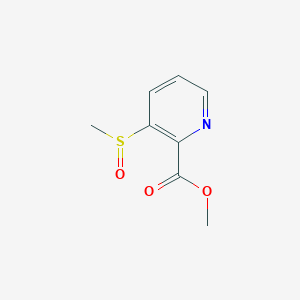
![N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14545876.png)
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
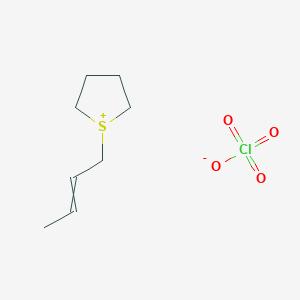
![[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14545890.png)
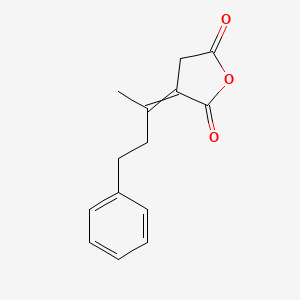
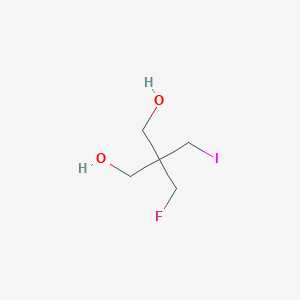
![2-[(8-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B14545905.png)
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
